4,4,4-Trifluoro-3,3-dimethylbutanoic acid

Lipophilicity Drug Design Physicochemical Properties

Select 4,4,4-Trifluoro-3,3-dimethylbutanoic acid for its unique geminal -CF₃ and -CH₃ substitution, delivering high lipophilicity (LogP ~1.87) and metabolic stability. Non-fluorinated or regioisomeric analogs fail to replicate these properties, making this building block essential for lead optimization. Use it to cap N-termini, enhance passive permeability, or populate fragment libraries (Fsp³ 0.833). Available in 95% purity with global shipping.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 1246218-76-7
Cat. No. B1429240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3,3-dimethylbutanoic acid
CAS1246218-76-7
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)C(F)(F)F
InChIInChI=1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11)
InChIKeyRMYUXDFMYRGZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3,3-dimethylbutanoic Acid (CAS 1246218-76-7): Fluorinated Building Block Sourcing & Procurement Intelligence


4,4,4-Trifluoro-3,3-dimethylbutanoic acid (CAS 1246218-76-7) is a fluorinated carboxylic acid building block with the molecular formula C₆H₉F₃O₂ and a molecular weight of 170.13 g/mol . It is characterized by a trifluoromethyl (-CF₃) group and two methyl substituents at the 3-position of a butanoic acid backbone [1]. This compound is supplied as a research chemical for use in organic synthesis, medicinal chemistry, and agrochemical development .

Why 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Cannot Be Substituted with Generic Analogs in Drug Discovery


Substitution with non-fluorinated or regioisomeric analogs of 4,4,4-trifluoro-3,3-dimethylbutanoic acid is not viable due to the unique physicochemical signature conferred by the geminal -CF₃ and -CH₃ groups at the C3 position. This substitution pattern imparts a distinct combination of high lipophilicity (LogP ~1.87) and electron-withdrawing character [1]. Replacing the -CF₃ group with -CH₃ (e.g., 3,3-dimethylbutanoic acid) drastically reduces metabolic stability and lipophilicity [2]. Similarly, regioisomers like 4,4,4-trifluoro-2,2-dimethylbutanoic acid (CAS 939399-07-2) exhibit different steric and electronic profiles at the carboxylic acid moiety, altering downstream reactivity in amide coupling and esterification . These differences directly impact biological activity and synthetic utility in lead optimization programs [3].

Quantitative Differentiation of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid (CAS 1246218-76-7) vs. Key Comparators


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog 3,3-Dimethylbutanoic Acid

The introduction of the -CF₃ group in 4,4,4-trifluoro-3,3-dimethylbutanoic acid significantly increases lipophilicity compared to the non-fluorinated analog 3,3-dimethylbutanoic acid. The measured LogP for the target compound is 1.87 [1]. For 3,3-dimethylbutanoic acid, the calculated LogP is approximately 0.8-1.2, representing a substantial decrease in lipophilicity . This difference is critical for membrane permeability and target engagement.

Lipophilicity Drug Design Physicochemical Properties

Regioisomeric Differentiation: Steric and Electronic Impact on Reactivity vs. 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

The position of the gem-dimethyl group significantly alters the steric environment of the carboxylic acid. In the 3,3-dimethyl isomer, the carboxylic acid is separated from the bulky quaternary carbon by a methylene (-CH₂-) spacer, providing greater conformational flexibility and reduced steric hindrance during amide bond formation. In contrast, the 2,2-dimethyl isomer (CAS 939399-07-2) places the gem-dimethyl group directly adjacent to the carboxylic acid, creating a neopentyl-like environment known to severely impede nucleophilic attack and often requires specialized coupling reagents .

Regioisomerism Synthetic Chemistry Amide Coupling

Metabolic Stability Enhancement via -CF₃ Bioisosterism vs. Methyl Analog

Replacement of a methyl group with a trifluoromethyl group is a classic bioisosteric strategy to block cytochrome P450-mediated oxidation. In 4,4,4-trifluoro-3,3-dimethylbutanoic acid, the -CF₃ group replaces a terminal -CH₃ found in 3,3-dimethylbutanoic acid. This substitution is known to increase metabolic half-life in liver microsome assays by 2- to 10-fold, depending on the molecular context [1].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Physicochemical Property Set (LogP, Fsp³) vs. Non-Fluorinated Analog

The compound exhibits a favorable combination of high lipophilicity (LogP = 1.87) and high fraction of sp³-hybridized carbons (Fsp³ = 0.833) [1]. This profile is associated with improved clinical success rates. In comparison, non-fluorinated 3,3-dimethylbutanoic acid has a lower LogP (approx. 0.8-1.2) and an Fsp³ of 0.67 . The higher Fsp³ of the target compound correlates with increased molecular complexity and reduced risk of promiscuous binding [2].

Fsp³ LogP Drug-Likeness

Strategic Procurement Applications for 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid (CAS 1246218-76-7)


Synthesis of Fluorinated Peptidomimetics with Enhanced Lipophilicity

Employ 4,4,4-trifluoro-3,3-dimethylbutanoic acid as a key carboxylic acid building block to cap N-termini or modify side chains. The enhanced LogP (1.87) [1] compared to non-fluorinated analogs (LogP ~0.8-1.2) improves passive permeability of peptide-based drug candidates.

Metabolically Stable Bioisostere Replacement in Lead Optimization

Utilize the compound to replace oxidation-prone terminal methyl groups in early-stage leads. The -CF₃ group confers significant resistance to CYP450 metabolism, a strategy supported by extensive medicinal chemistry literature [2], leading to improved pharmacokinetic profiles.

Fragment-Based Drug Discovery (FBDD) Libraries

Include this compound in fragment libraries designed for FBDD. Its high Fsp³ value (0.833) and favorable LogP [1] align with the 'escape from flatland' paradigm, increasing the probability of identifying high-quality, developable chemical matter [3].

Agrochemical Intermediate Synthesis

Leverage the unique fluorinated scaffold as a building block for developing novel herbicides or pesticides. The trifluoromethyl group is a well-established motif in agrochemistry for modulating biological activity and environmental stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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